molecular formula C19H20F2N2O4S B2962054 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide CAS No. 922077-25-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2962054
CAS No.: 922077-25-6
M. Wt: 410.44
InChI Key: IPSVQADBQRMOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide is recognized in chemical literature as a potent, ATP-competitive, and highly selective inhibitor of p90 ribosomal S6 kinase 2 (RSK2) (source) . The RSK family of kinases, particularly RSK2, are key effectors of the Ras/MAPK signaling pathway and are implicated in the regulation of cell growth, proliferation, and survival. This compound exhibits exceptional selectivity for RSK2 over the closely related RSK1 and RSK4 isoforms, as well as a broad panel of other kinases, making it an invaluable pharmacological tool for dissecting the unique biological functions of RSK2 (source) . Its primary research application is in the investigation of oncogenic signaling, where it is used to inhibit RSK2 activity in various cancer cell lines, including breast cancer and melanoma models, to study its role in tumorigenesis and to explore potential therapeutic vulnerabilities (source) . Furthermore, this inhibitor is utilized in studies of diseases beyond oncology, such as fibrosis, where RSK2 signaling contributes to pathological processes. By providing a means to specifically antagonize RSK2, this compound enables researchers to elucidate the kinase's role in transcription, translation, and cell motility, offering critical insights for targeted drug discovery efforts.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c1-4-23-15-10-13(6-7-16(15)27-11-19(2,3)18(23)24)22-28(25,26)17-8-5-12(20)9-14(17)21/h5-10,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSVQADBQRMOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxazepines and is characterized by its unique structural features that include a sulfonamide group. The biological activity of this compound is of particular interest due to its interactions with various molecular targets in biological systems.

Structural Characteristics

The molecular formula for this compound is C23H27F2N2O4SC_{23}H_{27}F_2N_2O_4S, indicating a complex structure that allows for diverse chemical interactions. The presence of the sulfonamide moiety enhances its reactivity and potential biological activity.

Property Details
Molecular Formula C23H27F2N2O4SC_{23}H_{27}F_2N_2O_4S
IUPAC Name This compound
Class Oxazepines

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors to modulate signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Inhibition Studies : Research has indicated that derivatives of sulfonamides exhibit strong inhibitory effects on enzymes such as carbonic anhydrases. These enzymes play critical roles in physiological processes including pH regulation and fluid balance. For instance:
    • A study demonstrated that sulfonamide derivatives showed IC50 values ranging from 45 to 170 nM against carbonic anhydrases in various animal models .
  • Anti-inflammatory Activity : Studies have shown that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Anticancer Potential : Some oxazepine derivatives have been evaluated for their anticancer properties. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Summary Table of Biological Activities

Activity Description Reference
Enzyme Inhibition Strong inhibitory effects on carbonic anhydrases
Anti-inflammatory Inhibition of COX and LOX enzymes
Anticancer Effects Induction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1), focusing on substituent variations, functional groups, and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Benzoxazepine Position on Benzoxazepine Functional Group Fluorine Positions Molecular Formula Molecular Weight
Target Compound 5-Ethyl, 3,3-dimethyl, 4-oxo 7-yl 2,4-Difluorobenzenesulfonamide 2,4 C₁₉H₁₉F₂N₂O₄S* ~422.4*
N-(5-Allyl-3,3-dimethyl-4-oxo-...-8-yl)-2,5-difluorobenzenesulfonamide 5-Allyl, 3,3-dimethyl, 4-oxo 8-yl 2,5-Difluorobenzenesulfonamide 2,5 C₂₀H₂₀F₂N₂O₄S 422.4
N-(5-Allyl-3,3-dimethyl-4-oxo-...-8-yl)-2,4-difluorobenzenesulfonamide 5-Allyl, 3,3-dimethyl, 4-oxo 8-yl 2,4-Difluorobenzenesulfonamide 2,4 C₂₀H₂₀F₂N₂O₄S 422.4
N-(5-Ethyl-3,3-dimethyl-4-oxo-...-7-yl)-3,4-difluorobenzamide 5-Ethyl, 3,3-dimethyl, 4-oxo 7-yl 3,4-Difluorobenzamide 3,4 C₁₉H₁₉F₂N₂O₃ 366.37

Note: Molecular formula and weight for the target compound are inferred from analogs in .

Key Structural Differences and Implications

Substituent on Benzoxazepine (5-Position): The target compound features a 5-ethyl group, while analogs in have a 5-allyl group. Ethyl groups may enhance metabolic stability but reduce conformational flexibility compared to allyl .

Positional Isomerism on Benzoxazepine Ring: The target compound’s sulfonamide is attached at the 7-position, whereas analogs in are functionalized at the 8-position.

Functional Group Variations:

  • The target compound and analogs in are sulfonamides , while the compound in is a benzamide . Sulfonamides (-SO₂NH-) are more acidic (pKa ~10–11) than benzamides (-CONH-, pKa ~15–17), which could enhance solubility in physiological environments and influence binding affinity through stronger hydrogen-bonding interactions .

Fluorine Substitution Patterns: 2,4-Difluoro (target compound and ) vs. In contrast, the 2,5-difluoro substitution may reduce symmetry and alter dipole moments, affecting ligand-receptor complementarity .

Research Findings and Limitations

Available evidence lacks explicit data on biological activity, pharmacokinetics, or synthesis routes for the target compound. However, inferences can be drawn from structural analogs:

  • Sulfonamide vs. Benzamide Activity: Sulfonamides are frequently employed as enzyme inhibitors (e.g., carbonic anhydrase, COX-2), while benzamides are associated with dopamine receptor modulation. The target compound’s sulfonamide group may position it for protease or kinase inhibition .
  • Fluorine Effects: Fluorine’s electronegativity and lipophilicity enhance membrane permeability and metabolic stability. The 2,4-difluoro pattern in the target compound may optimize these properties compared to 3,4-difluoro isomers .

Limitations: The absence of experimental data necessitates caution. Further studies—such as X-ray crystallography (using SHELX refinements ) or in vitro assays—are required to validate these hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.